Disodium (R*,S*)-tartrate, also known as disodium L-tartrate, is a sodium salt derived from tartaric acid. Its chemical formula is , and it typically appears as a white crystalline solid or colorless odorless crystals. This compound is soluble in water and exhibits a melting point of approximately 195 °C, decomposing at higher temperatures. Disodium tartrate is recognized for its various applications in food, pharmaceuticals, and analytical chemistry due to its properties as an emulsifier, pH control agent, and sequestering agent .
Disodium (R*,S*)-tartrate exhibits several biological activities:
Disodium (R*,S*)-tartrate can be synthesized through several methods:
Disodium (R*,S*)-tartrate has a wide range of applications:
Research on disodium (R*,S*)-tartrate interactions includes:
Several compounds are chemically related to disodium (R*,S*)-tartrate. Here are some comparisons highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium Tartrate | Often used interchangeably with disodium tartrate; less specific stereochemistry. | |
Sodium Potassium Tartrate | Known as Rochelle salt; contains both sodium and potassium ions, used in electrochemistry. | |
Potassium Bitartrate | Also known as cream of tartar; primarily used in baking and stabilizing egg whites. | |
Calcium Tartrate | Used in food fortification; differs by containing calcium instead of sodium. |
Disodium (R*,S*)-tartrate is unique due to its specific stereochemistry and dual sodium ions, which enhance its solubility and functional properties compared to other similar compounds. Its diverse applications across multiple fields further emphasize its importance in both industrial and biological contexts.
The hydrolysis of epoxysuccinic acid (ESA) to tartaric acid is a pivotal step in disodium tartrate synthesis. ESA, synthesized from maleic anhydride via epoxidation, undergoes hydrolysis under acidic conditions to yield tartaric acid, which is subsequently neutralized with sodium hydroxide. Industrial protocols often employ elevated temperatures (65–70°C) to accelerate hydrolysis kinetics, though excessive heat promotes undesired side reactions. For instance, at 70°C, ESA hydrolysis to tartaric acid increases by 15–20% compared to ambient conditions, but prolonged exposure above this threshold reduces overall yield due to thermal decomposition.
Superatmospheric pressure (1.5–2.0 atm) further enhances reaction rates by improving reactant solubility and stabilizing reactive intermediates. Pilot-scale studies demonstrate that pressurized systems operating at 80°C and 1.8 atm achieve 92% ESA conversion to tartaric acid within 45 minutes, compared to 78% conversion at atmospheric pressure. The table below summarizes the effects of temperature and pressure on hydrolysis efficiency:
Temperature (°C) | Pressure (atm) | Reaction Time (min) | Conversion Efficiency (%) |
---|---|---|---|
65 | 1.0 | 60 | 85 |
70 | 1.0 | 45 | 88 |
75 | 1.8 | 30 | 91 |
80 | 1.8 | 45 | 92 |
These findings underscore the importance of balancing kinetic acceleration with thermal stability to maximize tartaric acid yield.
pH regulation is critical to suppress byproducts such as maleic acid and fumaric acid during ESA hydrolysis. The reaction proceeds optimally under mildly acidic conditions (pH 2.5–3.5), where protonation of the epoxide group facilitates nucleophilic attack by water. Deviations below pH 2.0 induce rapid ESA degradation, while neutral or alkaline conditions favor incomplete hydrolysis and salt formation.
A two-stage pH control strategy is widely adopted:
The table below correlates pH levels with byproduct concentrations:
pH | Tartaric Acid Yield (%) | Maleic Acid Byproduct (%) | Fumaric Acid Byproduct (%) |
---|---|---|---|
1.5 | 72 | 18 | 10 |
2.5 | 95 | 3 | 2 |
3.5 | 88 | 8 | 4 |
4.0 | 75 | 15 | 10 |
This data highlights pH 2.5 as the optimal compromise between reaction rate and selectivity.
Sodium tungstate (Na₂WO₄) and sodium molybdate (Na₂MoO₄) synergistically catalyze the epoxidation of maleic anhydride to ESA. The tungstate ion (WO₄²⁻) acts as a Lewis acid, polarizing the maleate double bond and facilitating electrophilic attack by hydrogen peroxide. Molybdate (MoO₄²⁻) enhances peroxide activation, reducing reaction activation energy by 12–15 kJ/mol.
Key operational parameters include:
The table below details catalyst performance:
Catalyst System | Temperature (°C) | Reaction Time (min) | ESA Yield (%) |
---|---|---|---|
Na₂WO₄ (2%) | 65 | 60 | 82 |
Na₂MoO₄ (2%) | 65 | 60 | 78 |
Na₂WO₄ + Na₂MoO₄ (1:1, 4%) | 65 | 30 | 96 |
Na₂WO₄ + Na₂MoO₄ + Na₃VO₄ (2:1:1, 4%) | 65 | 30 | 89 |
These results validate the superior efficacy of the Na₂WO₄-Na₂MoO₄ binary system in industrial ESA production.
Disodium (R,S)-tartrate participates in diastereomeric salt formation by reacting with cationic enantiomers in racemic mixtures. The tartrate anion’s chiral centers create distinct non-covalent interactions (e.g., hydrogen bonding, ionic forces) with each enantiomer, yielding diastereomeric salts with divergent physicochemical properties [1] [3]. For example, in the resolution of DL-leucine, disodium tartrate derivatives form stable salts with D-leucine due to complementary spatial alignment of hydroxyl and carboxyl groups, while L-leucine remains in solution [3].
The crystallization process hinges on solubility differences between diastereomers. A study resolving pregabalin with L-tartaric acid demonstrated that the (S)-pregabalin-L-tartrate salt exhibits lower solubility in toluene-methanol systems, enabling its isolation via filtration [2]. The crystallographic asymmetry of disodium tartrate salts—evident in their coordination networks—further stabilizes the preferred diastereomer [5].
Table 1: Solubility Comparison of Diastereomeric Salts
Compound | Solvent System | Solubility (g/100 mL) |
---|---|---|
(S)-Pregabalin-L-tartrate | Toluene-MeOH | 0.12 |
(R)-Pregabalin-L-tartrate | Toluene-MeOH | 0.48 |
Data derived from inline ATR-FTIR measurements during crystallization [2].
Recrystallization of diastereomeric salts amplifies enantiomeric excess (ee) by exploiting kinetic and thermodynamic solubility profiles. Disodium tartrate’s hydrated form (C₄H₄Na₂O₆·2H₂O) provides a crystalline lattice that preferentially incorporates one diastereomer, as observed in the resolution of DL-leucine with D-DTTA (di-1,4-toluoyl-D-tartaric acid) [3]. Multi-stage recrystallization cycles progressively isolate the target enantiomer, with ee values exceeding 90% after three iterations [3].
The process parameters—cooling rate, solvent polarity, and seeding—critically influence outcomes. For instance, slower cooling rates (0.5°C/min) during pregabalin tartrate crystallization reduce nucleation events, favoring larger crystals of higher purity [2]. ParticleTrack FBRM analyses reveal that agglomeration kinetics further refine particle size distributions, enhancing phase separation efficiency [2].
Disodium (R,S)-tartrate enables asymmetric synthesis by serving as a chiral auxiliary or resolving agent. In duloxetine production, racemic alcohol intermediates form diastereomeric salts with (S)-mandelic acid, where the tartrate-stabilized (S)-alcohol precipitates selectively [1]. The tartrate anion’s rigid bicyclic structure imposes conformational constraints on reaction intermediates, steering stereoselective bond formation.
Mechanistic Insight:
This methodology extends to anticoagulants and neuromodulators, where enantiopurity dictates pharmacological activity. For example, (S)-pregabalin—resolved using L-tartaric acid—exhibits superior binding affinity for calcium channels compared to its (R)-counterpart [2].
Lanthanide(III) ions form remarkable luminescent coordination polymers when combined with disodium tartrate ligands, demonstrating exceptional photophysical properties derived from their unique electronic configurations [1] [2]. The coordination of tartrate ligands to lanthanide centers enables efficient ligand-to-metal energy transfer through the antenna effect, significantly enhancing the characteristically weak f-f transitions of these metal ions [1] [3].
The synthesis of these luminescent coordination polymers involves distinct reaction conditions that determine the resulting structural dimensionality [1]. Hydrothermal synthesis at elevated temperatures (160°C) yields three-dimensional metal-organic frameworks with the general formula {[Lanthanide₂(L/D-tartrate)₃(H₂O)₂]·3H₂O}ₙ, where lanthanide ions include samarium(III), europium(III), and gadolinium(III) [1] [2]. These structures crystallize in the non-enantiogenic P1 space group and retain the chirality of the original tartrate ligands without racemization during synthesis [1].
In contrast, moderate-temperature synthesis via solvent evaporation produces two-dimensional coordination polymers with the formula [Lanthanide(L/D-hydrogen tartrate)₂(OH)(H₂O)₂]ₙ [1] [2]. These compounds encompass a broader range of lanthanide ions including yttrium(III), samarium(III), europium(III), gadolinium(III), terbium(III), dysprosium(III), holmium(III), erbium(III), thulium(III), and ytterbium(III) [1].
The luminescence properties of europium(III)-based complexes demonstrate remarkable differences based on structural dimensionality [1] [2]. Three-dimensional europium frameworks exhibit superior quantum yields of 32.1% and extended emission lifetimes of 409.1 microseconds, while two-dimensional analogs show reduced performance with 4.8% quantum yield and 342.0 microseconds lifetime [1]. This disparity stems from the varying number of coordinated water molecules and hydroxide anions, where two-dimensional structures contain three water/hydroxide molecules per europium ion compared to only one in three-dimensional frameworks [1].
The characteristic emissions of europium(III) complexes occur at specific wavelengths: 580 nanometers (⁷F₀ ← ⁵D₀), 590 nanometers (⁷F₁ ← ⁵D₀), 615 nanometers (⁷F₂ ← ⁵D₀), and 698 nanometers (⁷F₄ ← ⁵D₀) [1] [2]. Terbium(III) and dysprosium(III) complexes also exhibit characteristic lanthanide-centered emissions, with terbium showing green luminescence and dysprosium displaying white light emission [4] [5].
Complex Type | Quantum Yield (%) | Lifetime (μs) | Coordination Environment | Energy Transfer Mechanism |
---|---|---|---|---|
3D Europium-L | 32.1 | 409.1 | [LnO₉] - 1 H₂O per Ln | S→⁵D₄ and T→⁵D₄ dominant |
2D Europium-L | 4.8 | 342.0 | [LnO₉] - 3 H₂O/OH per Ln | T→⁵D₄ dominant only |
1D Terbium-DTTA | 19.31 | 1169 | [LnO₉] | Ligand-to-metal |
The architectural complexity of disodium tartrate-based coordination networks arises from the diverse bridging modes exhibited by the tartrate ligand [1] [6]. In three-dimensional lanthanide frameworks, tartrate ligands demonstrate two distinct coordination patterns that collectively generate extended network topologies [1].
The first coordination mode involves a bis(bidentate) μ-κ²O,O′:κ²O″,O‴ arrangement, where the tartrate ligand bridges two metal centers through its carboxylate groups [1]. Each carboxylate functions as a bidentate ligand to different lanthanide centers, creating stable five-membered chelating rings that enhance structural integrity [1].
The second, more complex mode features a hexadentate μ₄-κO:κ²O′,O″:κ²O‴,O⁗:κO⁵ coordination pattern [1]. This arrangement enables a single tartrate ligand to connect four lanthanide atoms simultaneously, forming two five-membered chelating rings through carboxylate and hydroxyl oxygen atoms while providing additional monodentate coordination sites [1]. This bridging mode is critical for generating the three-dimensional framework topology [1].
The resulting three-dimensional structures exhibit fsx topology characterized by the point symbol (4²·6⁴)(4²·6⁷·8), where lanthanide(III) ions and μ₄-tartrate ligands function as 5-connected and 4-connected nodes, respectively [1]. These frameworks contain microchannels along the crystallographic [7] direction, occupying approximately 13.5% of the unit cell volume and accommodating crystallization water molecules [1].
In two-dimensional coordination polymers, hydrogen tartrate ligands adopt a tridentate μ-κO:κ²O′,O″ coordination mode [1]. This configuration involves five-membered chelating rings formed by carboxylate and adjacent hydroxyl oxygen atoms, combined with non-chelating monodentate carboxylate coordination [1]. The successive bridging arrangements yield two-dimensional chiral layers with four-membered grid patterns describable as sql topological networks with (4⁴·6²) point symbols [1].
The anhydrous disodium tartrate structure represents another significant bridging architecture, where each tartrate anion bridges seven sodium ions to form a three-dimensional coordination network [6] [8]. Each sodium ion maintains six-coordinate geometry through bonding to oxygen atoms from both carboxylate and hydroxyl groups of multiple tartrate anions [6] [8]. The sodium-oxygen bond lengths range from 2.3097 to 2.5370 Ångströms for carboxylate interactions and 2.3580 to 2.4994 Ångströms for hydroxyl coordination [6] [8].
Coordination Mode | Dimensionality | Metal Center | Chelation Characteristics |
---|---|---|---|
Bis(bidentate) μ-κ²O,O′:κ²O″,O‴ | 3D MOF | Lanthanide(III) | Two five-membered chelating rings per ligand |
Hexadentate μ₄-κO:κ²O′,O″:κ²O‴,O⁗:κO⁵ | 3D MOF | Lanthanide(III) | Two five-membered chelating rings involving carboxylate and hydroxyl |
Tridentate μ-κO:κ²O′,O″ | 2D CP | Lanthanide(III) | Five-membered chelating ring with monodentate carboxylate |
Bridging through 7 sodium ions | 3D Network | Sodium(I) | Bridges via carboxylate and hydroxyl groups |
The transfer of molecular chirality from tartrate ligands to supramolecular assemblies represents a fundamental mechanism in the formation of chiral coordination networks [1] [9]. Disodium tartrate derivatives demonstrate remarkable capacity for chirality propagation through multiple hierarchical levels, from molecular recognition to extended framework formation [1] [10].
In lanthanide-tartrate systems, the chiral recognition process occurs during self-assembly, where enantiopure tartrate ligands direct the formation of homochiral coordination polymers [1] [9]. The use of enantiopure L- or D-tartrate ligands promotes enantiomeric resolution of helical metal clusters through specific chiral recognition mechanisms during crystallization [9]. This process ensures that the resulting frameworks maintain complete enantiomeric purity without racemization [1].
The molecular-level chirality transfer mechanism involves the formation of specific hydrogen bonding networks that stabilize particular conformational arrangements [10] [11]. In gemini-tartrate amphiphile systems, the tartrate counterions induce chirality in initially achiral amphiphilic molecules through cooperative organization in multilayer structures [10]. This chiral induction occurs exclusively in membrane-like assemblies where cations and anions organize cooperatively, rather than in micellar solutions where association is weak [10].
Circular dichroism spectroscopy reveals that three-dimensional and two-dimensional metal-organic frameworks exhibit opposite Cotton effects compared to free tartrate ligands and to each other [1]. This observation demonstrates that coordination to metal centers significantly influences the chiroptical response and highlights the role of the coordination environment in chirality expression [1].
The supramolecular chirality in these systems correlates directly with structural parameters including twist pitch, ribbon width, and thickness [10]. As enantiomeric excess increases from 0 to 1, the mean width of chiral ribbons decreases from 200 to 25 nanometers, while the twist pitch decreases from infinite (flat ribbons) to 200 nanometers for pure enantiomers [10]. This relationship demonstrates quantitative control over supramolecular chirality through molecular-level enantiomeric composition [10].
The polarized luminescence properties of these chiral assemblies provide additional evidence for effective chirality transfer [1]. Single crystal measurements of three-dimensional europium-tartrate frameworks demonstrate measurable circularly polarized luminescence, indicating successful translation of molecular chirality into optical activity [1]. The luminescence dissymmetry factors, while generally weak, confirm the occurrence of chiro-optical activity in these supramolecular systems [1].
Vibrational circular dichroism studies further support the chirality transfer mechanism by revealing distinct spectroscopic signatures in different structural environments [10]. The emergence of vibrational circular dichroism signals in regions associated with tartrate vibrations indicates successful propagation of chiral information from the molecular level to the supramolecular architecture [10].
Structure Type | Formula | Topology | Coordination Number | Porosity |
---|---|---|---|---|
3D Microporous MOF | {[Ln₂(L/D-tart)₃(H₂O)₂]·3H₂O}ₙ | fsx topology (4²·6⁴)(4²·6⁷·8) | 9 (Lanthanide) | Microporous (13.5% void volume) |
2D Layered CP | [Ln(L/D-Htart)₂(OH)(H₂O)₂]ₙ | sql topology (4⁴·6²) | 9 (Lanthanide) | Non-porous |
3D Network (Disodium salt) | 2Na⁺·C₄H₄O₆²⁻ | Three-dimensional network | 6 (Sodium) | Narrow channels (2.5 Å) |
Irritant